5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole 5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole
Brand Name: Vulcanchem
CAS No.: 303144-93-6
VCID: VC5186883
InChI: InChI=1S/C15H10ClF3N4/c16-13-6-2-4-11(8-13)14-20-21-22-23(14)9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)Cl
Molecular Formula: C15H10ClF3N4
Molecular Weight: 338.72

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole

CAS No.: 303144-93-6

Cat. No.: VC5186883

Molecular Formula: C15H10ClF3N4

Molecular Weight: 338.72

* For research use only. Not for human or veterinary use.

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole - 303144-93-6

Specification

CAS No. 303144-93-6
Molecular Formula C15H10ClF3N4
Molecular Weight 338.72
IUPAC Name 5-(3-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole
Standard InChI InChI=1S/C15H10ClF3N4/c16-13-6-2-4-11(8-13)14-20-21-22-23(14)9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2
Standard InChI Key MXKHIAKVSGHEPX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(3-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole, reflects its heterocyclic tetrazole core substituted at the 1- and 5-positions. The tetrazole ring (C15H10ClF3N4) comprises four nitrogen atoms and one carbon atom, with a 3-chlorophenyl group at position 5 and a 3-(trifluoromethyl)benzyl group at position 1. The molecular weight is 338.72 g/mol, and its structural formula is represented by the SMILES string C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)Cl.

Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC15H10ClF3N4
Molecular Weight338.72 g/mol
SolubilityLimited data; polar aprotic solvents
StabilityStable under inert conditions
Melting/Boiling PointsNot yet characterized

The trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, while the chlorophenyl moiety contributes to π-π stacking interactions in biological systems.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves a multi-step process:

  • Formation of the Tetrazole Core: Cyclization of nitriles with sodium azide in the presence of ammonium chloride under reflux conditions.

  • Substitution at Position 1: Alkylation of the tetrazole nitrogen with 3-(trifluoromethyl)benzyl bromide.

  • Introduction of the 3-Chlorophenyl Group: Coupling reactions using palladium catalysts to attach the aryl chloride moiety.

Reaction optimization focuses on minimizing byproducts through controlled temperature (70–80°C) and catalyst selection (e.g., palladium acetate). Purification employs column chromatography or recrystallization from ethanol/water mixtures.

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The tetrazole ring serves as a carboxylate bioisostere, improving metabolic stability in protease inhibitors.

  • Structure-Activity Relationship (SAR): Derivatives with electron-withdrawing groups (e.g., -CF3) demonstrate enhanced target affinity compared to hydrogen-bond-donating substituents.

Comparative Analysis with Analogues

Compound ModificationBiological Activity Trend
Replacement of -CF3 with -CH3Reduced enzyme inhibition (↓30%)
Chlorine at para positionLower solubility (↑logP by 0.5)

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